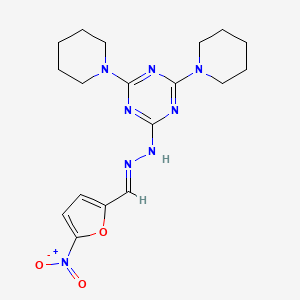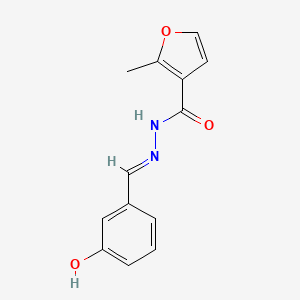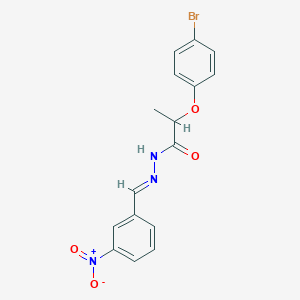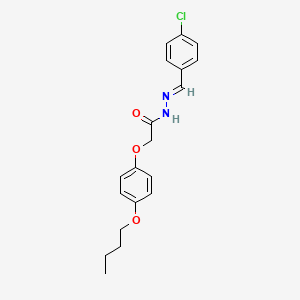
N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. It is commonly referred to as CMH and has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in various physiological processes. It may also interact with cellular membranes or DNA, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific experimental needs. It is also relatively stable and can be stored for long periods. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its toxicity and potential side effects need to be carefully evaluated before use in vivo.
Orientations Futures
There are several future directions for research on N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential use in agriculture as a natural pesticide or fungicide. Additionally, its potential use in the development of electronic devices and sensors needs to be explored further.
Applications De Recherche Scientifique
N'-(3-chloro-4-methoxybenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use as an antimicrobial agent. In agriculture, it has been studied for its ability to control plant diseases and pests. In materials science, it has been explored for its potential use in the development of sensors and electronic devices.
Propriétés
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-6-5-10(8-11(13)15)9-17-18-14(19)12-4-2-3-7-16-12/h2-9H,1H3,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWPEPVEWQMRM-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)

![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)


![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
